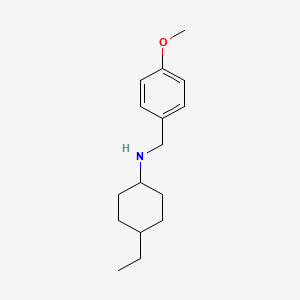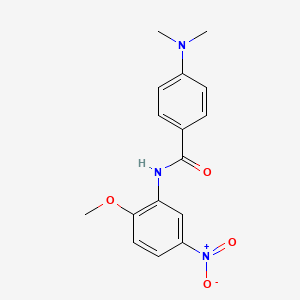![molecular formula C17H15NO2S B5730484 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for drug development, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one involves the inhibition of protein aggregation and the induction of apoptosis in cancer cells. This compound binds to the amyloid-beta and alpha-synuclein proteins and prevents their aggregation, which can lead to the formation of toxic oligomers and fibrils. Additionally, 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one induces apoptosis in cancer cells by activating the mitochondrial pathway and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, reduces the production of reactive oxygen species, and induces apoptosis in cancer cells. In vivo studies have shown that 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and also exhibits anti-tumor activity in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, this compound has been extensively studied and validated through various analytical techniques, which ensures its purity and quality. However, one of the limitations of using 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one. One direction is to further investigate its potential as a drug for the treatment of neurological disorders and cancer. This could involve conducting clinical trials to evaluate its safety and efficacy in humans. Another direction is to study its mechanism of action in more detail, particularly with respect to its interaction with amyloid-beta and alpha-synuclein proteins. Additionally, further studies could be conducted to optimize its synthesis method and improve its solubility in aqueous solutions.
合成方法
The synthesis of 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one involves a multi-step process that includes the condensation of 2-aminothiophenol and 3-methylbenzaldehyde, followed by cyclization with ethyl chloroformate and diethylamine. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to produce high yields of pure product and has been validated through various analytical techniques such as HPLC and NMR spectroscopy.
科学研究应用
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to play a key role in the pathogenesis of these disorders. Additionally, 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has also been investigated for its potential in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-(3-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-10-5-4-6-11(9-10)15-18-16-14(17(19)20-15)12-7-2-3-8-13(12)21-16/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLWULRBOXOFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)

![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)



![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)
